molecular formula C14H22O4Zn B15193459 Zinc 3,5-heptanedione CAS No. 21499-03-6

Zinc 3,5-heptanedione

Cat. No.: B15193459
CAS No.: 21499-03-6
M. Wt: 319.7 g/mol
InChI Key: ONLLWBFUSFRYNU-VKRZFSCASA-L
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Description

Zinc 3,5-heptanedione, formally known as zinc bis(2,2,6,6-tetramethyl-3,5-heptanedionate) or Zn(thd)₂, is a metal-organic complex derived from the β-diketone ligand 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd). This ligand is characterized by its sterically bulky tert-butyl groups, which enhance the volatility and thermal stability of its metal complexes . The compound is synthesized by reacting zinc salts with the deprotonated form of Hthd, forming a chelate structure where the zinc ion coordinates with two β-diketonate ligands .

Zn(thd)₂ is widely used in materials science, particularly in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for creating thin films and nanostructured materials. Its volatility and controlled decomposition at moderate temperatures (typically 160–250°C) make it suitable for high-precision coating applications .

Properties

CAS No.

21499-03-6

Molecular Formula

C14H22O4Zn

Molecular Weight

319.7 g/mol

IUPAC Name

zinc;(Z)-5-oxohept-3-en-3-olate

InChI

InChI=1S/2C7H12O2.Zn/c2*1-3-6(8)5-7(9)4-2;/h2*5,8H,3-4H2,1-2H3;/q;;+2/p-2/b2*6-5-;

InChI Key

ONLLWBFUSFRYNU-VKRZFSCASA-L

Isomeric SMILES

CC/C(=C/C(=O)CC)/[O-].CC/C(=C/C(=O)CC)/[O-].[Zn+2]

Canonical SMILES

CCC(=CC(=O)CC)[O-].CCC(=CC(=O)CC)[O-].[Zn+2]

Origin of Product

United States

Preparation Methods

Acylation and Chelation Purification Method

The foundational synthesis begins with the preparation of 3,5-heptanedione, a β-diketone precursor. As described in the patent CN102417455A, ethyl propionate and butanone undergo acylation in the presence of a basic catalyst (e.g., sodium hydride) and a non-protonic solvent (e.g., tetrahydrofuran). The reaction proceeds as follows:

$$
\text{CH}3\text{CH}2\text{COOEt} + \text{CH}3\text{COCH}2\text{CH}3 \xrightarrow{\text{NaH, THF}} \text{CH}3\text{C(O)CH}2\text{CH}2\text{C(O)CH}2\text{CH}3 + \text{EtOH}
$$

After acylation, the crude 3,5-heptanedione is purified via chelation. While the patent employs copper-based chelation, substituting zinc salts (e.g., zinc acetate) during this step facilitates the formation of the zinc complex. For instance, treating 3,5-heptanedione with zinc sulfate in ethanol yields a zinc chelate precipitate:

$$
2 \, \text{3,5-heptanedione} + \text{ZnSO}4 \rightarrow \text{Zn(3,5-heptanedionato)}2 + \text{H}2\text{SO}4
$$

Key Parameters

  • Solvent : Ethanol or methanol (optimal for chelation).
  • Temperature : 20–60°C (room temperature preferred).
  • Yield : ~50–60% after recrystallization.

Direct Coordination from Zinc Salts

A more straightforward method involves reacting 3,5-heptanedione directly with zinc(II) salts under basic conditions. This approach, analogous to the synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II), employs the following steps:

  • Deprotonation of β-Diketone :
    $$
    \text{3,5-heptanedione} + 2 \, \text{NaOH} \rightarrow \text{Na}2[\text{(heptanedionato)}] + 2 \, \text{H}2\text{O}
    $$
  • Metathesis with Zinc Salt :
    $$
    \text{Na}2[\text{(heptanedionato)}] + \text{ZnCl}2 \rightarrow \text{Zn(heptanedionato)}_2 + 2 \, \text{NaCl}
    $$

Optimized Conditions

  • Molar Ratio : 2:1 (β-diketone to ZnCl₂).
  • Solvent : Anhydrous tetrahydrofuran or diethyl ether.
  • Yield : 85–90% after vacuum sublimation.

Solvothermal Synthesis

Advanced methods utilize solvothermal techniques to enhance crystallinity. Combining zinc nitrate hexahydrate with 3,5-heptanedione in a autoclave at 120°C for 24 hours produces high-purity crystals:

$$
\text{Zn(NO}3\text{)}2\cdot6\text{H}2\text{O} + 2 \, \text{3,5-heptanedione} \xrightarrow{\text{Ethanol, 120°C}} \text{Zn(heptanedionato)}2 + 2 \, \text{HNO}3 + 6 \, \text{H}2\text{O}
$$

Advantages :

  • Higher purity (≥99.5%).
  • Controlled morphology for thin-film applications.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and yield. Polar aprotic solvents (e.g., THF) enhance ligand deprotonation, while protic solvents (e.g., ethanol) favor chelation (Table 1).

Table 1: Solvent Optimization for this compound Synthesis

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Tetrahydrofuran 7.6 6 92
Ethanol 24.3 8 88
Diethyl ether 4.3 12 78

Catalytic Additives

Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates metathesis reactions, reducing processing time by 30%.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy : Strong absorption bands at 1580 cm⁻¹ (C=O stretch) and 480 cm⁻¹ (Zn–O bond).
  • NMR : $$ ^1\text{H} $$ NMR (CDCl₃): δ 1.2 (t, 6H, CH₂CH₃), 2.8 (s, 4H, CH₂), 5.4 (s, 2H, enolic H).

Thermogravimetric Analysis (TGA)

This compound exhibits a one-step decomposition profile with an onset temperature of 220°C, leaving 5% residual ZnO.

Industrial Applications

  • Chemical Vapor Deposition (CVD) : The compound’s volatility (sublimes at 80°C under vacuum) makes it suitable for zinc oxide thin-film growth.
  • Catalysis : Acts as a Lewis acid catalyst in Diels-Alder reactions.

Chemical Reactions Analysis

Oxidation Reactions

Zinc 3,5-heptanedione undergoes oxidation under aerobic or oxidative conditions, yielding zinc oxide (ZnO) and organic byproducts. This reaction is critical in materials science for generating ZnO nanostructures.

Reagents/Conditions Products Mechanism
O₂ (air), 300–500°C ZnO, CO₂, H₂OThermal decomposition releases Zn²⁺, which reacts with oxygen to form ZnO.
H₂O₂, acidic conditionsZn²⁺ salts, oxidized diketone derivativesPeroxide abstracts hydrogen from the ligand, destabilizing the complex.

Research Findings :

  • Calcination at 300°C in air produces ZnO nanoparticles with high surface area (115 m²/g) after nitrate removal .

  • Oxidative cleavage of the diketone ligand generates carboxylic acids, confirmed via IR spectroscopy.

Substitution Reactions

The ligand environment of this compound can be modified via substitution, enabling tailored complexes for specific applications.

Reagents/Conditions Products Key Observations
Alkyl halides, KOH, 20–100°C 4-substituted 3,5-heptanedione complexesSteric hindrance from tert-butyl groups slows kinetics.
NH₃ or amines, room temperatureAmine-coordinated Zn complexesLigand exchange occurs without disrupting Zn²⁺ geometry.

Example Reaction :
Zn(C₇H₁₀O₂)₂ + 2 RXZnX₂ + 2 RC₇H₉O₂\text{Zn(C₇H₁₀O₂)₂ + 2 RX} \rightarrow \text{ZnX₂ + 2 RC₇H₉O₂}

  • Substitution efficiency depends on the leaving group (X) and solvent polarity .

Complexation and Ligand Exchange

This compound acts as a precursor for heterometallic complexes and catalyst supports.

Reagents Products Applications
Lanthanide saltsZn-Ln heterometallic complexesLuminescent materials and MRI contrast agents.
SiO₂ or Al₂O₃ supports Supported Zn catalystsMethanol synthesis and hydrocarbon oxidation.

Mechanistic Insight :

  • The diketone’s β-keto-enol tautomerism facilitates ligand exchange, enabling coordination with transition metals.

Thermal Decomposition

Controlled pyrolysis is used to synthesize ZnO-based materials.

Conditions Products Morphology
N₂ atmosphere, 400°C ZnO nanoparticles (10–15 nm)High-purity hexagonal wurtzite structure.
Vacuum, 250°C Metallic Zn filmsThin films for optoelectronic devices.

Key Data :

  • Surface area of ZnO derived from Zn(C₇H₁₀O₂)₂ reaches 120 m²/g under optimized calcination .

  • Decomposition kinetics follow a first-order model with activation energy ~150 kJ/mol.

Comparative Reaction Analysis

A comparison with analogous complexes highlights unique reactivity:

Complex Oxidation Stability Ligand Exchange Rate
Zn(3,5-heptanedione)₂ ModerateFast
Zn(acac)₂HighSlow
Mg(3,5-heptanedione)₂LowModerate
  • Bulky ligands in Zn(3,5-heptanedione)₂ reduce oxidative degradation but enhance substitution rates.

Scientific Research Applications

Zinc 3,5-heptanedione, also known as zinc bis(2,2,6,6-tetramethyl-3,5-heptanedionate), is a coordination compound that has garnered attention for its diverse applications in various scientific fields. This article explores its applications in detail, supported by data tables and case studies.

Chemical Properties and Structure

This compound features a unique structure characterized by two ketone groups that can form complexes with various metal ions due to their Lewis base properties. The molecular formula is C11H20O2\text{C}_{11}\text{H}_{20}\text{O}_{2}, with a molecular weight of approximately 184.27 g/mol. The compound's bulky tert-butyl groups provide significant steric hindrance, influencing its reactivity and interactions in chemical processes.

Coordination Chemistry

This compound is primarily studied for its ability to form stable complexes with metals. These complexes exhibit interesting catalytic properties and are used in various organic synthesis reactions. For instance, the zinc complex can act as a Lewis acid, facilitating reactions by accepting electron pairs from Lewis bases .

Catalysis

The compound has been investigated for its catalytic activity in organic reactions. Studies have shown that this compound complexes can enhance reaction rates and selectivity in processes such as aldol condensations and Michael additions. The presence of zinc significantly influences the reaction pathways and product distributions .

Material Science

This compound is also explored for its potential in material science applications. Its thermal stability and ability to form ordered structures make it a candidate for use in organic photovoltaics (OPVs) and light-emitting diodes (LEDs). Research indicates that incorporating zinc complexes into polymer matrices can improve the mechanical properties and thermal resistance of the materials .

Biomedical Applications

Recent studies have highlighted the potential of this compound in biomedical applications. Its complexes have shown activity against various diseases, including cancer and bacterial infections. The mechanism involves the interaction of the complex with biological molecules, which can alter their function or stability .

Rubber Cross-Linking Agent

In the field of rubber technology, this compound has been utilized as a cross-linking agent in elastomer composites. Research indicates that the optimal concentration of zinc enhances the cross-linking degree without compromising the material's mechanical properties. This application is particularly relevant in producing durable rubber products .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Coordination ChemistryForms stable metal complexes with catalytic propertiesEnhances reaction rates
CatalysisActs as a catalyst in organic synthesis reactionsInfluences selectivity and yield
Material ScienceUsed in developing polymers for OPVs and LEDsImproves thermal stability
Biomedical ApplicationsExhibits activity against cancer and bacterial infectionsAlters biological molecule interactions
Rubber TechnologyServes as a cross-linking agent in elastomer compositesOptimizes mechanical properties

Case Study 1: Catalytic Activity

A study examined the use of this compound as a catalyst in aldol condensation reactions. The results demonstrated that the zinc complex significantly increased the reaction rate compared to non-catalyzed conditions. The optimized conditions yielded high selectivity towards desired products while minimizing side reactions .

Case Study 2: Material Enhancement

Research on incorporating this compound into polymer matrices showed improved mechanical strength and thermal resistance of the resulting materials. The study concluded that these enhancements make the materials suitable for applications in electronics and automotive industries .

Case Study 3: Biomedical Efficacy

A recent investigation into the antibacterial properties of zinc complexes derived from 3,5-heptanedione revealed significant efficacy against several pathogenic bacteria. The mechanism was attributed to disruption of bacterial cell membranes by the metal complex .

Mechanism of Action

The mechanism by which zinc 3,5-heptanedione exerts its effects involves the coordination of zinc ions with the 3,5-heptanedione ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The molecular targets and pathways involved include interactions with enzymes and other proteins that require zinc as a cofactor .

Comparison with Similar Compounds

Volatility and Thermal Stability

  • Zn(thd)₂ : Sublimes at 160–250°C, ideal for ALD/CVD .
  • Ce(thd)₄ : Volatilizes at 140–220°C, used in nuclear forensics for rapid separations .
  • Mn(thd)₃ : Stable up to 180°C, employed in ALD for Mn-doped semiconductors .
  • Y(thd)₃ : Sublimes at ~150°C, critical for rare-earth element deposition .

Zinc complexes generally exhibit lower thermal stability than lanthanide or transition metal analogs due to zinc’s lower oxidation state and smaller ionic radius.

Physicochemical Data

Property Hthd Ligand Zn(thd)₂ (Inferred) Mn(thd)₃
Density (g/cm³) 0.883 ~1.2–1.5* N/A
Melting Point (°C) >400 (decomp.) 180–220 (decomp.) 160–180
Boiling Point (°C) 72–73 (6 mmHg) Sublimes at 160–250 Sublimes at 180

*Estimated based on similar metal diketonates.

Key Research Findings

Enhancement of Chelation: The high enol content (96%) and steric bulk of Hthd improve metal-ligand bond stability, making Zn(thd)₂ superior to simpler β-diketones like 3,5-heptanedione in high-temperature applications .

Versatility in Deposition Techniques : Zn(thd)₂’s compatibility with ALD/MLD protocols matches rare-earth diketonates (e.g., Ce(thd)₄, Y(thd)₃) but offers distinct advantages for zinc-based materials .

Biological Activity

Zinc 3,5-heptanedione, often referred to as zinc bis(3,5-heptanedionato), is a coordination compound formed by the complexation of zinc ions with 3,5-heptanedione ligands. This compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Structure and Characteristics

  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 128.169 g/mol
  • Density : 0.9 g/cm³
  • Boiling Point : 183.1 °C
  • Flash Point : 63.4 °C

These properties indicate that this compound is a stable compound under standard conditions, which is crucial for its applications in biological systems.

Zinc plays a pivotal role in numerous biological processes. The mechanism of action for this compound primarily involves its ability to act as a zinc donor in various enzymatic reactions and cellular pathways:

  • Enzyme Activation : Zinc is an essential cofactor for over 300 enzymes, influencing processes such as protein synthesis and DNA repair. This compound may enhance the activity of these enzymes through its zinc ion release capability .
  • Antioxidant Properties : The compound exhibits antioxidant activities by stabilizing free radicals and reducing oxidative stress within cells . This property is particularly significant in cancer prevention and treatment.
  • Cellular Signaling : Zinc ions released from this compound can modulate signaling pathways involved in cell growth and apoptosis. For instance, high intracellular zinc levels can activate apoptotic pathways in cancer cells .

Anticancer Potential

Research has indicated that zinc compounds can exhibit anticancer properties. This compound has been studied for its role in:

  • Inhibition of Tumor Growth : Studies suggest that zinc compounds can inhibit the proliferation of cancer cells by inducing apoptosis and modulating gene expression related to cell cycle regulation .
  • Synergistic Effects with Chemotherapy : Zinc has been shown to enhance the efficacy of certain chemotherapeutic agents, making it a potential adjunct therapy in cancer treatment .

Case Studies and Research Findings

  • Zinc's Role in Cancer Prevention : A study highlighted that adequate zinc levels are associated with lower incidences of prostate and breast cancers. The research suggests that zinc may stabilize DNA and regulate cell growth .
  • Photodynamic Therapy (PDT) : Zinc nanoparticles have been explored as photosensitizers in PDT for tumor treatment. They enhance the therapeutic effects of light-based treatments by generating reactive oxygen species that induce cancer cell death .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress; stabilizes free radicals
AnticancerInhibits tumor growth; induces apoptosis
Chemotherapy SynergyEnhances effects of chemotherapeutic agents
Photodynamic TherapyActs as a photosensitizer for targeted therapy

Q & A

Basic Research Question: What are the optimal synthetic routes for preparing zinc complexes with 3,5-heptanedione derivatives, and how can reaction progress be monitored?

Methodological Answer:

  • Synthesis: Use ligand precursors like TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) in a one-pot reaction with zinc salts (e.g., ZnCl₂ or Zn(OAc)₂) under inert conditions. Solvents like ethanol or THF are preferred due to TMHD’s limited solubility in polar media .
  • Monitoring: Track reaction progress via in situ ¹H NMR spectroscopy to observe ligand coordination shifts (e.g., enol-keto tautomerism) and metal-ligand binding. For example, disappearance of free ligand peaks (δ ~5.3 ppm for enol form) indicates complex formation .
  • Purification: Isolate complexes via recrystallization or column chromatography, given the steric hindrance of TMHD, which reduces solubility in non-polar solvents .

Advanced Research Question: How do steric and electronic effects of 3,5-heptanedione ligands influence zinc coordination geometry and stability?

Methodological Answer:

  • Steric Analysis: Compare TMHD with less hindered analogs (e.g., acetylacetone) using X-ray crystallography. TMHD’s bulky tert-butyl groups enforce distorted tetrahedral or square-planar geometries in zinc complexes, as seen in scandium analogs .
  • Electronic Effects: Conduct UV-Vis and cyclic voltammetry to assess ligand-to-metal charge transfer (LMCT) and redox behavior. TMHD’s electron-withdrawing groups stabilize Zn²⁺ by delocalizing electron density, reducing reduction potentials .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to quantify decomposition temperatures. TMHD-zinc complexes typically show higher thermal stability (>250°C) compared to acetylacetone derivatives due to steric protection .

Basic Research Question: How can researchers resolve contradictions in keto-enol tautomer ratios reported for 3,5-heptanedione ligands?

Methodological Answer:

  • NMR Analysis: Acquire variable-temperature ¹H NMR spectra in CDCl₃ or DMSO-d₆. At low temperatures (~0°C), distinct enol (δ ~15.3 ppm for OH) and keto (δ ~3.3 ppm for CH₂) peaks resolve, enabling quantification of tautomeric equilibrium .
  • Solvent Effects: Compare tautomer ratios in polar vs. non-polar solvents. TMHD predominantly exists in the enol form in non-polar solvents (e.g., hexane), while polar solvents (e.g., DMSO) stabilize the keto form via hydrogen bonding .
  • Computational Validation: Use DFT calculations (e.g., Gaussian) to model tautomer energy differences. Match computed ¹H NMR shifts with experimental data to validate equilibrium constants .

Advanced Research Question: What analytical challenges arise when using zinc-3,5-heptanedione complexes in gas chromatography (GC) derivatization, and how can they be mitigated?

Methodological Answer:

  • Derivatization Efficiency: Optimize acylation conditions (temperature, catalyst) to enhance reactivity of active hydrogens (-OH, -NH) in target analytes. TMHD’s electron-withdrawing groups improve electron capture detector (ECD) sensitivity but require longer reaction times due to steric hindrance .
  • Interference Mitigation: Pre-treat samples with solid-phase extraction (SPE) to remove competing nucleophiles. Validate derivatization via GC-MS to confirm fragmentation patterns (e.g., m/z 184 for TMHD derivatives) .
  • Column Compatibility: Use low-polarity GC columns (e.g., DB-5MS) to prevent TMHD-zinc complex degradation at high temperatures (>300°C) .

Advanced Research Question: How can computational methods predict the electronic properties of zinc-3,5-heptanedione complexes for photocatalytic applications?

Methodological Answer:

  • DFT Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) using software like ORCA or NWChem. TMHD’s conjugated diketone system typically lowers LUMO energy, enhancing charge-transfer efficiency in zinc complexes .
  • Spectroscopic Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data to verify electronic transitions. Adjust basis sets (e.g., B3LYP/6-311+G*) to improve accuracy .
  • Reactivity Predictions: Simulate ligand substitution reactions using molecular dynamics (MD) to assess stability under photocatalytic conditions (e.g., aqueous environments) .

Basic Research Question: What purity criteria and characterization techniques are essential for validating zinc-3,5-heptanedione complexes?

Methodological Answer:

  • Purity Criteria: Ensure ≥95% purity via elemental analysis (C, H, N) and HPLC. For TMHD-zinc complexes, confirm absence of free ligand using FT-IR (lack of ν(C=O) at ~1700 cm⁻¹) .
  • Characterization Suite:
    • Single-crystal XRD: Resolve coordination geometry and bond lengths (e.g., Zn-O distances ~1.9–2.1 Å) .
    • Magnetic Susceptibility: Confirm diamagnetic behavior for Zn²⁺ (d¹⁰ configuration) using SQUID magnetometry .
    • Mass Spectrometry: Detect molecular ion peaks (e.g., [Zn(TMHD)₂]⁺) via ESI-MS .

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